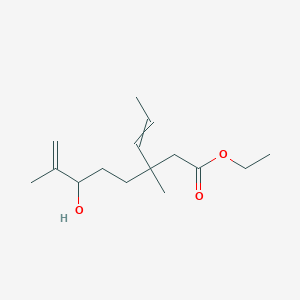
Ethyl 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Hidroxi-3,7-dimetil-3-(prop-1-EN-1-YL)oct-7-enoato de etilo es un compuesto orgánico con una estructura compleja. Se caracteriza por la presencia de múltiples grupos funcionales, incluyendo un grupo hidroxilo, un grupo éster y un doble enlace.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Hidroxi-3,7-dimetil-3-(prop-1-EN-1-YL)oct-7-enoato de etilo típicamente involucra múltiples pasos, comenzando con moléculas orgánicas más simples. Un enfoque común es la esterificación del ácido 6-hidroxi-3,7-dimetil-3-(prop-1-EN-1-YL)oct-7-enoico con etanol en presencia de un catalizador ácido. Las condiciones de reacción a menudo incluyen el reflujo de la mezcla para asegurar la conversión completa.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar métodos más eficientes y escalables. Se pueden emplear reactores de flujo continuo y catalizadores optimizados para mejorar el rendimiento y la pureza del producto. Además, se utilizan técnicas de purificación como la destilación y la cristalización para aislar el compuesto deseado de las mezclas de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Hidroxi-3,7-dimetil-3-(prop-1-EN-1-YL)oct-7-enoato de etilo puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.
Reducción: El grupo éster puede reducirse a un alcohol.
Sustitución: El doble enlace puede participar en reacciones de adición electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Reactivos como los haluros de hidrógeno (HX) o los halógenos (X2) se pueden utilizar para reacciones de adición a través del doble enlace.
Productos principales formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes primarios o secundarios.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
El 6-Hidroxi-3,7-dimetil-3-(prop-1-EN-1-YL)oct-7-enoato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 6-Hidroxi-3,7-dimetil-3-(prop-1-EN-1-YL)oct-7-enoato de etilo involucra su interacción con dianas moleculares específicas. Los grupos hidroxilo y éster pueden formar enlaces de hidrógeno y otras interacciones con enzimas y receptores, influyendo en las vías biológicas. El doble enlace permite una posible reactividad con nucleófilos y electrófilos, modulando aún más su actividad.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 6-hidroxi-3,7-dimetil-3-(prop-1-EN-1-YL)oct-7-enoico: Estructura similar pero carece del grupo éster.
6-Hidroxi-3,7-dimetil-3-(prop-1-EN-1-YL)oct-7-enoato de metilo: Estructura similar pero con un éster metílico en lugar de un éster etílico.
Ácido 6-hidroxi-3,7-dimetil-3-(prop-1-EN-1-YL)oct-7-enoico: Estructura similar pero carece del grupo éster y tiene un grupo ácido carboxílico en su lugar.
Singularidad
El 6-Hidroxi-3,7-dimetil-3-(prop-1-EN-1-YL)oct-7-enoato de etilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su grupo éster lo hace más lipofílico en comparación con sus contrapartes ácidas, lo que potencialmente mejora su capacidad para cruzar membranas biológicas.
Propiedades
Número CAS |
143689-30-9 |
|---|---|
Fórmula molecular |
C15H26O3 |
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
ethyl 6-hydroxy-3,7-dimethyl-3-prop-1-enyloct-7-enoate |
InChI |
InChI=1S/C15H26O3/c1-6-9-15(5,11-14(17)18-7-2)10-8-13(16)12(3)4/h6,9,13,16H,3,7-8,10-11H2,1-2,4-5H3 |
Clave InChI |
HRCLDUPTTISJKF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)(CCC(C(=C)C)O)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















